molecular formula C24H16F2N2O5S B11582805 ethyl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11582805
M. Wt: 482.5 g/mol
InChI Key: NHVAFGYUWOSISC-UHFFFAOYSA-N
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Description

Ethyl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of fluorinated aromatic rings, chromeno-pyrrol core, and thiazole carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrol core, followed by the introduction of fluorinated phenyl groups and the thiazole ring. Key steps include:

    Formation of the chromeno-pyrrol core: This can be achieved through cyclization reactions involving appropriate starting materials under acidic or basic conditions.

    Introduction of fluorinated phenyl groups: This step often involves electrophilic aromatic substitution reactions using fluorinated benzene derivatives.

    Formation of the thiazole ring: This can be synthesized via condensation reactions involving thioamides and α-haloketones.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Ethyl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its fluorinated aromatic rings and chromeno-pyrrol core provide interesting electronic and photophysical properties, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential bioactivity.

    Industrial Applications: It may find use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which ethyl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The fluorinated aromatic rings and chromeno-pyrrol core can engage in π-π stacking, hydrogen bonding, and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The thiazole ring may also play a role in coordinating metal ions or participating in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[7-chloro-1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-[7-bromo-1-(4-bromophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

The presence of fluorine atoms in ethyl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its chloro and bromo analogs. These characteristics make it a valuable compound for further research and development.

Properties

Molecular Formula

C24H16F2N2O5S

Molecular Weight

482.5 g/mol

IUPAC Name

ethyl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H16F2N2O5S/c1-3-32-23(31)21-11(2)27-24(34-21)28-18(12-4-6-13(25)7-5-12)17-19(29)15-10-14(26)8-9-16(15)33-20(17)22(28)30/h4-10,18H,3H2,1-2H3

InChI Key

NHVAFGYUWOSISC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)F)C

Origin of Product

United States

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